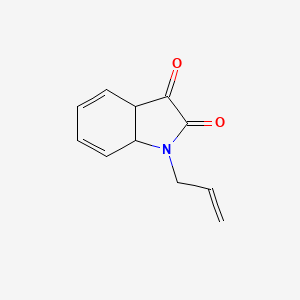

1-Allyl-1H-indole-2,3(3aH,7aH)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Allyl-1H-indole-2,3(3aH,7aH)-dione is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features an indole core with an allyl group attached to the nitrogen atom and a dione functionality at positions 2 and 3.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione typically involves the following steps:

Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

Formation of the Dione Functionality: This step may involve oxidation reactions to introduce the carbonyl groups at positions 2 and 3.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Oxidation Reactions

The dione moiety (positions 2 and 3) undergoes oxidation under controlled conditions. For example:

-

Peracid-mediated oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form epoxides or hydroxylated derivatives by targeting the allyl group or indole ring.

-

Radical oxidation : Using catalysts like Fe(III) or Mn(III), the compound participates in radical cascade reactions, enabling ring expansion or functionalization of the indole backbone.

Key Reagents :

| Reagent | Product Formed | Conditions |

|---|---|---|

| mCPBA | Epoxide | Dichloromethane, 0°C |

| FeCl₃/H₂O₂ | Hydroxylated derivative | Acetonitrile, RT |

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 2 and 3 are susceptible to nucleophilic attack:

-

Amine addition : Primary amines (e.g., methylamine) form Schiff base adducts at the ketone positions .

-

Grignard reagents : Organomagnesium compounds add to the carbonyls, yielding tertiary alcohols or further cyclized products.

Example Reaction :

C11H11NO2+CH3NH2→C12H14N2O2(Schiff base)[1][3]

Cycloaddition Reactions

The allyl group enables [4+2] Diels-Alder reactions:

-

With dienophiles : Maleic anhydride or acetylene derivatives form six-membered fused rings under thermal or Lewis acid catalysis (e.g., AlCl₃).

Conditions :

-

Temperature: 80–120°C

-

Solvent: Toluene or DMF

-

Catalyst: AlCl₃ or BF₃·Et₂O

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Dione reduction : Using NaBH₄ or LiAlH₄ converts diketones to diols.

-

Allyl group hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding a propyl side chain .

Selectivity Data :

| Reducing Agent | Target Site | Product |

|---|---|---|

| NaBH₄ | Dione | 2,3-Diol |

| H₂/Pd-C | Allyl group | Saturated indole |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the indole’s π-system and external alkenes, forming bridged bicyclic compounds.

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the compound undergoes ring-opening or Wagner-Meerwein rearrangements due to strain in the fused dione system.

Biological Derivatization

In enzymatic environments (e.g., cytochrome P450 models), the allyl group is oxidized to glycidol derivatives, showcasing potential prodrug applications.

Structural Influences on Reactivity :

-

The allyl group enhances electron density in the indole ring, facilitating electrophilic substitutions.

-

Dione carbonyls act as directing groups for nucleophilic/radical attacks .

This reactivity profile underscores the compound’s utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

科学研究应用

Anticancer Properties

Research has indicated that derivatives of 1-Allyl-1H-indole-2,3-dione exhibit significant anticancer activity. A study demonstrated that certain isoindole derivatives showed promising antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle, indicating their potential as anticancer agents .

Antimicrobial Effects

Compounds derived from 1-Allyl-1H-indole-2,3-dione have shown notable antimicrobial properties. For instance, studies reported that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to established antibiotics like gentamicin . Additionally, they were found to be effective against Leishmania tropica, suggesting their potential in treating parasitic infections .

Catalytic Reactions

The compound has been utilized as a substrate in various catalytic reactions. For example, it has been involved in homologation reactions facilitated by Lewis acids such as indium trihalides combined with silyl halides. These reactions have shown high yields and selectivity for desired products, demonstrating the utility of 1-Allyl-1H-indole-2,3-dione in synthetic organic chemistry .

Synthesis of Complex Molecules

The versatility of 1-Allyl-1H-indole-2,3-dione allows it to serve as a building block for synthesizing more complex molecules. It can undergo various transformations to yield derivatives with enhanced biological activity or novel chemical properties. This aspect is particularly valuable in drug discovery and development processes .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of 1-Allyl-1H-indole-2,3-dione derivatives has revealed insights into how modifications can enhance biological activity. For instance, halogenation of the indole moiety has been shown to improve antimicrobial and anticancer activities significantly . Such studies are crucial for guiding the design of new compounds with optimized therapeutic profiles.

Case Studies

作用机制

The mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The dione functionality may participate in redox reactions, while the indole core can interact with biological macromolecules through π-π stacking or hydrogen bonding.

相似化合物的比较

Similar Compounds

1-Methyl-1H-indole-2,3-dione: Similar structure but with a methyl group instead of an allyl group.

1-Allyl-1H-indole-2,3-dione: Lacks the 3aH,7aH designation, indicating a different structural conformation.

Uniqueness

1-Allyl-1H-indole-2,3(3aH,7aH)-dione is unique due to its specific substitution pattern and the presence of both an allyl group and a dione functionality, which may confer distinct chemical and biological properties.

生物活性

1-Allyl-1H-indole-2,3(3aH,7aH)-dione is a compound belonging to the indole family, known for its diverse biological activities. This compound features an indole core with an allyl group and dione functionality, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated potential applications in antimicrobial and anticancer therapies.

- Molecular Formula: C11H11N O2

- Molecular Weight: 187.195 g/mol

- Melting Point: 87-90 °C

- Boiling Point: 321.7 °C at 760 mmHg

- Density: 1.233 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dione functionality can participate in redox reactions, while the indole core may engage in π-π stacking or hydrogen bonding with target enzymes and receptors.

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole diones have been tested against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Effective Antifungal |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.

Case Studies:

- In vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 μM depending on the cell line tested.

- Mechanistic Insights : The compound appears to disrupt microtubule formation during mitosis, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that observed with other known anticancer agents.

Comparison with Related Compounds

The biological activity of this compound can be compared to other indole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Methyl-1H-indole-2,3-dione | Low | Moderate |

| 1-Allyl-1H-indole-2,3-dione | Moderate | High |

属性

IUPAC Name |

1-prop-2-enyl-3a,7a-dihydroindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCGMUPTHFNNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2C=CC=CC2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。